molecular formula C9H16N4O2S B2799196 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine CAS No. 893727-64-5

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine

Cat. No.: B2799196
CAS No.: 893727-64-5
M. Wt: 244.31
InChI Key: ZRHCFFKAPVSHBU-UHFFFAOYSA-N
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Description

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol . This compound features a piperazine ring substituted with a sulfonyl group attached to a 1,2-dimethylimidazole moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1,2-dimethylimidazole with piperazine in the presence of a sulfonylating agent. One common method involves the use of 1,2-dimethylimidazole-4-sulfonyl chloride as the sulfonylating agent . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a sulfonyl-imidazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCFFKAPVSHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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